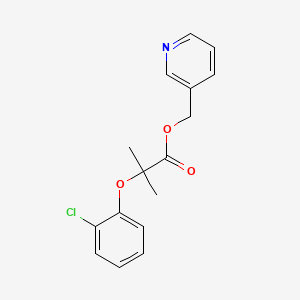
beta-Pyridylcarbinol clofibrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Pyridylcarbinol clofibrate: is a compound that combines the properties of beta-pyridylcarbinol and clofibrate. Clofibrate is a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . Beta-pyridylcarbinol is known for its lipid-lowering effects . The combination of these two compounds aims to enhance their therapeutic effects, particularly in the treatment of lipid disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-pyridylcarbinol clofibrate involves the esterification of beta-pyridylcarbinol with clofibrate. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units .
Chemical Reactions Analysis
Types of Reactions: Beta-pyridylcarbinol clofibrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Beta-pyridylcarbinol clofibrate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on lipid metabolism and potential therapeutic uses in lipid disorders.
Medicine: Explored for its potential in treating hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the development of lipid-lowering drugs and formulations
Mechanism of Action
The mechanism of action of beta-pyridylcarbinol clofibrate involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα). This activation leads to increased lipoprotein lipase activity, resulting in enhanced lipolysis of triglycerides in lipoproteins. The compound also reduces the synthesis of very low-density lipoproteins (VLDL) and increases the conversion of low-density lipoproteins (LDL) to high-density lipoproteins (HDL) .
Comparison with Similar Compounds
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Fenofibrate: A fibric acid derivative used to reduce cholesterol levels.
Bezafibrate: A lipid-lowering agent with a similar mechanism of action.
Uniqueness: Beta-pyridylcarbinol clofibrate is unique due to its combined properties of beta-pyridylcarbinol and clofibrate, offering enhanced therapeutic effects in lipid metabolism and cardiovascular health .
Properties
CAS No. |
62277-32-1 |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-(2-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H16ClNO3/c1-16(2,21-14-8-4-3-7-13(14)17)15(19)20-11-12-6-5-9-18-10-12/h3-10H,11H2,1-2H3 |
InChI Key |
PCSILKIJGPITMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



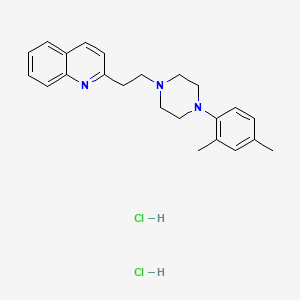

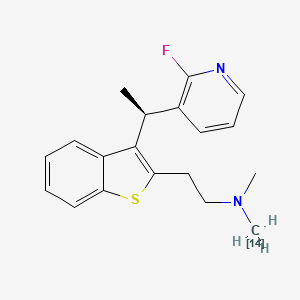
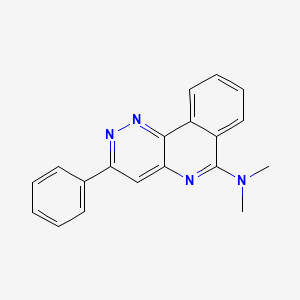
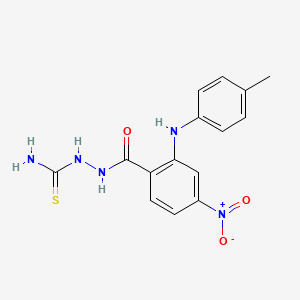

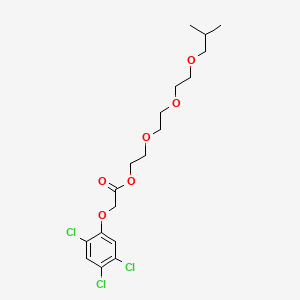
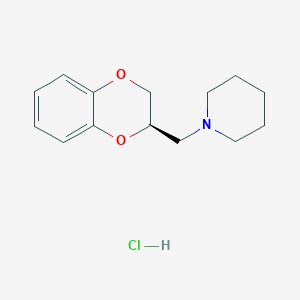
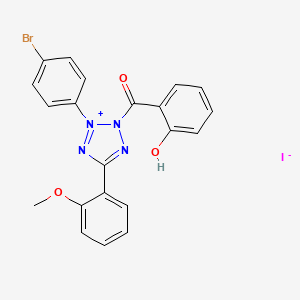
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
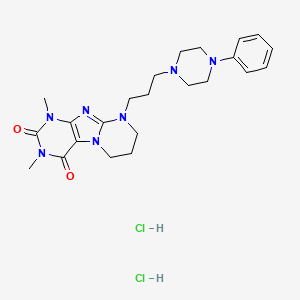
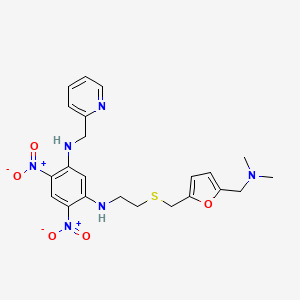
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
